molecular formula C7H13Br B12309941 1-(Bromomethyl)-2-methylcyclopentane

1-(Bromomethyl)-2-methylcyclopentane

Cat. No.: B12309941
M. Wt: 177.08 g/mol
InChI Key: RHXFJRZFHSNFKV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-methylcyclopentane: is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-methylcyclopentane can be synthesized through the bromination of 2-methylcyclopentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as N-bromosuccinimide (NBS) under light or heat to facilitate the formation of the bromomethyl group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-methylcyclopentane undergoes several types of reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in polar solvents like water or ethanol.

    Elimination: Strong bases like potassium tert-butoxide or sodium hydride in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Substitution: Formation of 1-(Hydroxymethyl)-2-methylcyclopentane, 1-(Aminomethyl)-2-methylcyclopentane, etc.

    Elimination: Formation of 2-methylcyclopentene.

Scientific Research Applications

1-(Bromomethyl)-2-methylcyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-methylcyclopentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications .

Comparison with Similar Compounds

    Benzyl Bromide: Similar to 1-(Bromomethyl)-2-methylcyclopentane, benzyl bromide contains a bromomethyl group attached to a benzene ring.

    Cyclopropyl Methyl Bromide: Another compound with a bromomethyl group, but attached to a cyclopropane ring.

Uniqueness: this compound is unique due to its specific ring structure, which imparts different steric and electronic properties compared to benzyl bromide and cyclopropyl methyl bromide. This uniqueness can influence its reactivity and the types of reactions it undergoes.

Properties

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

1-(bromomethyl)-2-methylcyclopentane

InChI

InChI=1S/C7H13Br/c1-6-3-2-4-7(6)5-8/h6-7H,2-5H2,1H3

InChI Key

RHXFJRZFHSNFKV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1CBr

Origin of Product

United States

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